8-[(4-chlorobenzyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(4-chlorobenzyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with the molecular formula C21H19ClFN5O2 and a molecular weight of 427.86 g/mol . This compound is characterized by its unique structure, which includes both chlorobenzyl and fluorobenzyl groups attached to a purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-chlorobenzyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Introduction of the chlorobenzyl and fluorobenzyl groups: This step involves the use of chlorobenzyl chloride and fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions.
Final purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing continuous flow processes to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
8-[(4-chlorobenzyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl and fluorobenzyl groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-[(4-chlorobenzyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-[(4-chlorobenzyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 8-[(2-chlorobenzyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-chlorobenzyl)-8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-[(4-chlorobenzyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the specific positioning of the chlorobenzyl and fluorobenzyl groups on the purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H19ClFN5O2 |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
8-[(4-chlorophenyl)methylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19ClFN5O2/c1-26-18-17(19(29)27(2)21(26)30)28(12-14-5-9-16(23)10-6-14)20(25-18)24-11-13-3-7-15(22)8-4-13/h3-10H,11-12H2,1-2H3,(H,24,25) |
InChI Key |
FVJRZDXITRSVHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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